Alaproclate hydrochloride

Übersicht

Beschreibung

Alaproclate hydrochloride is a compound that was developed as one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants by Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor and has also been found to act as a non-competitive NMDA receptor antagonist . its development was discontinued due to concerns over hepatotoxicity observed in animal studies .

Vorbereitungsmethoden

The synthesis of alaproclate hydrochloride involves several steps:

Analyse Chemischer Reaktionen

Alaproclate-Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen:

Reduktion: Reduktionsreaktionen können auftreten, insbesondere unter Beteiligung der Estergruppe.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms am Phenylring.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Grignard-Reagenzien, Brompropionylbromid und Ammoniak . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind der tertiäre Alkohol und der Ester-Zwischenprodukt .

Wissenschaftliche Forschungsanwendungen

Ocular Disorders

Alaproclate hydrochloride has been investigated for its potential in treating ocular disorders, particularly those associated with light-induced retinal degeneration. Studies indicate that it may reduce oxidative stress and the production of reactive oxygen species (ROS) in retinal cells, which are critical factors in conditions like age-related macular degeneration and retinitis pigmentosa. The compound's ability to modulate signaling pathways related to G-protein coupled receptors could provide therapeutic benefits in managing these disorders .

Key Findings:

- Alaproclate may inhibit the activation of Gs- or Gq-protein coupled receptors, potentially mitigating photoreceptor cell death due to oxidative stress.

- Effective compositions containing alaproclate could serve as novel treatments for various retinal diseases linked to oxidative damage.

Neurological Applications

Research has shown that alaproclate can influence serotonin levels in the brain, particularly within the lateral hypothalamic area and medial preoptic area. Microinjection studies have demonstrated that alaproclate increases latency to initiate copulation in male subjects, suggesting a role in modulating sexual behavior through serotonergic pathways .

Behavioral Studies:

- In animal models, alaproclate administration resulted in increased grooming behavior and altered locomotor activity, indicating its influence on serotonergic signaling and behavioral responses .

- The blockade of serotonin uptake by alaproclate has been linked to enhanced respiratory activity, suggesting potential applications in respiratory regulation .

Antidepressant Research

Initially developed as an antidepressant, alaproclate's mechanism as a selective serotonin reuptake inhibitor positions it within the broader context of mood disorder treatments. Although its clinical development was discontinued due to adverse effects, it remains a subject of interest for understanding serotonin modulation and its implications for depression therapy .

Clinical Insights:

- Alaproclate was one of the early SSRIs explored for treating depression but faced challenges related to liver toxicity observed in preclinical studies.

- Further investigation into its safety profile and efficacy could revitalize interest in alaproclate as a potential antidepressant.

Wirkmechanismus

Alaproclate hydrochloride exerts its effects primarily through two mechanisms:

Selective Serotonin Reuptake Inhibition: It inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission.

NMDA Receptor Antagonism: It acts as a non-competitive antagonist of the NMDA receptor, modulating glutamatergic neurotransmission.

These mechanisms involve molecular targets such as the serotonin transporter and the NMDA receptor .

Vergleich Mit ähnlichen Verbindungen

Alaproclate-Hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Zimelidin: Ein weiteres frühes SSRI mit ähnlichen Eigenschaften der Serotonin-Wiederaufnahmehemmung.

Indalpin: Ein SSRI mit vergleichbaren antidepressiven Wirkungen.

Femoxetin: Eine Verbindung mit ähnlicher SSRI-Aktivität.

Alaproclate-Hydrochlorid ist einzigartig in seiner doppelten Wirkung als SSRI und NMDA-Rezeptor-Antagonist, was es von anderen SSRIs unterscheidet .

Biologische Aktivität

Alaproclate hydrochloride, a selective serotonin reuptake inhibitor (SSRI), was initially developed in the 1970s by Astra AB (now AstraZeneca) as an antidepressant. Its biological activity is characterized by its effects on serotonin levels, NMDA receptor antagonism, and potential implications in neurological disorders. This article explores the compound's biological activity through various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

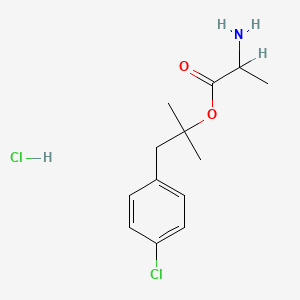

- Chemical Name : this compound

- CAS Number : 60719-83-7

- Molecular Formula : C₁₃H₁₈ClNO₂·HCl

- Molecular Weight : 292.2 g/mol

- Solubility : Soluble in water

Alaproclate functions primarily as a selective serotonin reuptake inhibitor (SSRI), which means it increases serotonin availability in the synaptic cleft by inhibiting its reuptake into presynaptic neurons. This action is crucial for its antidepressant effects. Additionally, alaproclate has been shown to act as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory function .

Table 1: Summary of Biological Activities

Serotonin Modulation

Alaproclate has been demonstrated to modulate extracellular serotonin levels significantly. In experiments involving microinjections into the lateral hypothalamic area (LHA) and medial preoptic area (MPOA) of rats, alaproclate increased extracellular serotonin concentrations in a dose-dependent manner. This effect was statistically significant, indicating that alaproclate effectively enhances serotonergic transmission .

Behavioral Studies

In behavioral assays, alaproclate administration resulted in increased grooming behavior among subjects, suggesting an anxiolytic or antidepressant effect. Additionally, it decreased immobility time in forced swim tests, a common model for assessing antidepressant efficacy .

Case Studies and Research Findings

- Neuroprotective Effects : In a study using N2a murine neuroblastoma cells expressing apolipoprotein E4 (ApoE4), alaproclate increased levels of sirtuin 1 (SIRT1), a protein associated with neuroprotection and cognitive enhancement. The IC50 for this effect was determined to be 2.3 µM .

- Toxicological Assessment : Research on the larval mosquito Aedes aegypti indicated that alaproclate's toxicity varied with environmental pH levels, being most potent in alkaline conditions. The study highlighted the compound's influence on hemolymph acid-base balance and osmotic pressure .

- Clinical Implications : Although initially promising as an antidepressant, concerns regarding hepatotoxicity led to the discontinuation of alaproclate's development for widespread clinical use . However, ongoing research continues to explore its potential applications in treating neurodegenerative diseases.

Table 2: Key Findings from Behavioral Studies

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAKSOWFKIUFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60719-82-6 (Parent) | |

| Record name | Alaproclate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60719-83-7 | |

| Record name | Alaproclate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaproclate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaproclate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAPROCLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.